molecular formula C17H16N2 B14692517 2,3-Diphenyl-6,7-dihydro-5H-1,4-diazepine CAS No. 31839-63-1

2,3-Diphenyl-6,7-dihydro-5H-1,4-diazepine

Cat. No.: B14692517
CAS No.: 31839-63-1
M. Wt: 248.32 g/mol
InChI Key: DVCLKCMPVIKESN-UHFFFAOYSA-N
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Description

2,3-Diphenyl-6,7-dihydro-5H-1,4-diazepine is a heterocyclic compound characterized by a seven-membered ring containing two nitrogen atoms. This compound is part of the diazepine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-6,7-dihydro-5H-1,4-diazepine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with benzaldehyde in the presence of a catalyst to form the intermediate, which then undergoes cyclization to yield the desired diazepine .

Industrial Production Methods

Industrial production of this compound often employs one-pot synthesis techniques to streamline the process and improve yield. These methods involve the use of recyclable catalysts and environmentally friendly solvents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-6,7-dihydro-5H-1,4-diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

2,3-Diphenyl-6,7-dihydro-5H-1,4-diazepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-6,7-dihydro-5H-1,4-diazepine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating biological processes. For instance, it may act as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diphenyl-6,7-dihydro-5H-1,4-diazepine stands out due to its unique structural features and versatile reactivity. Its seven-membered ring with two nitrogen atoms provides a distinct framework that can be modified to enhance its biological activity and chemical properties .

Properties

CAS No.

31839-63-1

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

2,3-diphenyl-6,7-dihydro-5H-1,4-diazepine

InChI

InChI=1S/C17H16N2/c1-3-8-14(9-4-1)16-17(19-13-7-12-18-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2

InChI Key

DVCLKCMPVIKESN-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C(=NC1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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